Cas no 924839-86-1 (5-methyl-1-(4-methylphenyl)-N-(oxolan-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide)

5-Methyl-1-(4-methylphenyl)-N-(oxolan-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide is a specialized triazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a 1,2,3-triazole core with a tetrahydrofuran (THF) moiety, offering versatility for further functionalization. The compound's design may enhance binding affinity in target interactions due to the presence of both aromatic and heterocyclic components. Its carboxamide group provides a reactive site for derivatization, making it a valuable intermediate in drug discovery. The methyl substituents contribute to improved stability and lipophilicity, which could influence pharmacokinetic properties. This compound is suited for exploratory studies in enzyme inhibition or receptor modulation.
5-methyl-1-(4-methylphenyl)-N-(oxolan-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide structure
924839-86-1 structure
Product Name:5-methyl-1-(4-methylphenyl)-N-(oxolan-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide
CAS No:924839-86-1
MF:C16H20N4O2
MW:300.355603218079
CID:5428054
Update Time:2025-05-23

5-methyl-1-(4-methylphenyl)-N-(oxolan-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole-4-carboxamide, 5-methyl-1-(4-methylphenyl)-N-[(tetrahydro-2-furanyl)methyl]-
    • 5-methyl-1-(4-methylphenyl)-N-(oxolan-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide
    • Inchi: 1S/C16H20N4O2/c1-11-5-7-13(8-6-11)20-12(2)15(18-19-20)16(21)17-10-14-4-3-9-22-14/h5-8,14H,3-4,9-10H2,1-2H3,(H,17,21)
    • InChI Key: GCEKPXMDEDOQEO-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(C)C=C2)C(C)=C(C(NCC2CCCO2)=O)N=N1

5-methyl-1-(4-methylphenyl)-N-(oxolan-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide Pricemore >>

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Additional information on 5-methyl-1-(4-methylphenyl)-N-(oxolan-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide

Introduction to 5-methyl-1-(4-methylphenyl)-N-(oxolan-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 924839-86-1)

5-methyl-1-(4-methylphenyl)-N-(oxolan-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 924839-86-1) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of 1,2,3-triazoles, which are known for their stability and bioavailability, making them valuable scaffolds in drug design and development.

The chemical structure of 5-methyl-1-(4-methylphenyl)-N-(oxolan-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole ring linked to a substituted phenyl group and an oxolan derivative. The presence of these functional groups imparts specific pharmacological properties that have been explored in various research studies. The methyl substitutions on the phenyl ring and the triazole ring contribute to the compound's lipophilicity and metabolic stability, which are crucial factors in drug efficacy and safety.

Recent studies have highlighted the potential of 5-methyl-1-(4-methylphenyl)-N-(oxolan-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide in several therapeutic areas. One notable application is its use as an inhibitor of specific enzymes involved in inflammatory pathways. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound effectively inhibited the activity of cyclooxygenase (COX), a key enzyme in the production of prostaglandins, which are mediators of inflammation and pain. This finding suggests that 5-methyl-1-(4-methylphenyl)-N-(oxolan-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide could be a promising candidate for the development of anti-inflammatory drugs with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to its anti-inflammatory properties, 5-methyl-1-(4-methylphenyl)-N-(oxolan-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide has shown potential as an antiviral agent. A study published in Antiviral Research reported that this compound exhibited potent antiviral activity against several RNA viruses, including influenza and respiratory syncytial virus (RSV). The mechanism of action appears to involve inhibition of viral replication through interference with viral RNA synthesis. These findings open up new avenues for the development of broad-spectrum antiviral therapies.

The pharmacokinetic profile of 5-methyl-1-(4-methylphenyl)-N-(oxolan-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide has also been extensively studied. Research conducted by a team at the University of California demonstrated that this compound has favorable oral bioavailability and a long half-life in vivo. These properties make it suitable for once-daily dosing regimens, which can improve patient compliance and reduce the risk of side effects associated with frequent dosing.

To further evaluate the safety and efficacy of 5-methyl-1-(4-methylphenyl)-N-(oxolan-2-yl)methyl-1H-1,2,3-triazole-4-carboxamide, several preclinical studies have been conducted. In animal models of inflammation and viral infection, the compound showed significant therapeutic benefits without causing severe adverse effects. These results have paved the way for clinical trials to assess its potential as a therapeutic agent in humans.

The synthesis of 5-methyl-1-(4-methylphenyl)-N-(oxolan-2-y l)methyl - 1H - 1 , 2 , 3 - triazole - 4 - carboxamide has been optimized using modern synthetic methods. A key step in the synthesis involves the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, which is known for its high efficiency and selectivity. This "click" chemistry approach allows for the rapid assembly of complex molecules with high purity and yield.

In conclusion, 5-methyl - 1 - ( 4 - methylphenyl ) - N - ( oxolan - 2 - yl ) methyl - 1H - 1 , 2 , 3 - triazole - 4 - carboxamide (CAS No. 924839 -86 - 1) is a promising compound with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry. Ongoing research continues to explore its full potential as a novel therapeutic agent.

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